Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure
951626-95-2 structure
Nome del prodotto:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Numero CAS:951626-95-2
MF:C9H11N3O3
MW:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
    • AK113708
    • 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
    • RNMVWTOANIAUAU-UHFFFAOYSA-N
    • ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PP1543
    • PB31395
    • AX8149624
    • Z5395
    • ST24030623
    • BB 0258522
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
    • Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
    • 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
    • CS-0040200
    • DTXSID90655341
    • SY112263
    • AKOS016009821
    • MFCD09832110
    • 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • 951626-95-2
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
    • DS-2778
    • ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
    • DA-00266
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
    • SCHEMBL2520510
    • MDL: MFCD09832110
    • Inchi: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
    • Chiave InChI: RNMVWTOANIAUAU-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C2C(NCCN2N=1)=O)OCC

Proprietà calcolate

  • Massa esatta: 209.08000
  • Massa monoisotopica: 209.08004122g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 282
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 73.2
  • XLogP3: 0.1

Proprietà sperimentali

  • PSA: 73.22000
  • LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Informazioni sulla sicurezza

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1296884-5g
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
5g
$1200 2024-06-05
eNovation Chemicals LLC
Y1197012-5g
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
5g
$385 2024-07-20
eNovation Chemicals LLC
D586992-10G
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
10g
$865 2024-07-21
Chemenu
CM126440-10g
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 95%+
10g
$*** 2023-03-29
abcr
AB436510-1 g
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate, 95%; .
951626-95-2 95%
1g
€459.50 2023-04-23
Alichem
A099001941-10g
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
10g
$1780.80 2023-08-31
TRC
E945968-10mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
10mg
$ 70.00 2022-06-02
TRC
E945968-100mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
100mg
$ 340.00 2022-06-02
Chemenu
CM126440-250mg
ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 95%+
250mg
$*** 2023-03-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20120734-10G
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 97%
10g
¥ 8,712.00 2023-04-12

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux
Riferimento
Identification and synthesis of novel inhibitors of mycobacterium ATP synthase
Surase, Yogesh B.; Samby, Kirandeep; Amale, Sagar R.; Sood, Ruchi; Purnapatre, Kedar P.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Riferimento
Preparation of piperidinyl small molecules as degraders of helios and methods of use
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Riferimento
Macrocyclic compounds as Mcl-1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
Riferimento
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation
, United States, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
1.2 -
Riferimento
Fused heterocyclic derivatives as antiviral agents and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Riferimento
Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Spirocycloheptanes as ROCK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  19 h, rt
Riferimento
Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, 25 °C
Riferimento
Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Riferimento
Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
Riferimento
Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia
Conde-Ceide, Susana; Alcazar, Jesus; Alonso de Diego, Sergio A.; Lopez, Silvia; Martin-Martin, Maria Luz; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Riferimento
Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators
, United States, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Riferimento
Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators
, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Spirocycloheptanes as ROCK inhibitors and their preparation
, United States, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
Riferimento
Fused heterocycle derivatives as capsid assembly modulators and their preparation
, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
A859191
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):173.0/683.0
atkchemica
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
CL7486
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta